1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one (CAS: 899726-43-3; molecular formula: C₂₀H₁₉N₃O₃; molecular weight: 349.4 g/mol) features a 2,3-dihydro-1,4-benzodioxin core fused to a dihydropyrazin-2-one ring and a phenylethylamino substituent .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylethylamino)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20-19(21-9-8-15-4-2-1-3-5-15)22-10-11-23(20)16-6-7-17-18(14-16)26-13-12-25-17/h1-7,10-11,14H,8-9,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIKNCSRFKLQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with phenethylamine and pyrazinone precursors. The general synthetic pathway includes:
- Formation of the benzodioxin core : This is achieved through condensation reactions involving appropriate phenolic and dioxin precursors.
- Amine coupling : The benzodioxin derivative is then reacted with phenethylamine to introduce the amino group.
- Cyclization : The final step involves cyclization to form the dihydropyrazinone structure.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of this compound against key targets such as α-glucosidase and acetylcholinesterase.
- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. Compounds derived from benzodioxin structures have shown promising inhibitory effects.
- Acetylcholinesterase Inhibition : This target is relevant for Alzheimer's disease treatment. Compounds similar to the target compound have demonstrated moderate to strong inhibitory activity against acetylcholinesterase, indicating potential neuroprotective effects .
Case Studies
Several case studies highlight the biological efficacy of compounds similar to This compound :
- In Vitro Studies : A study evaluated various synthesized compounds for their α-glucosidase inhibitory activity. The most potent derivatives showed significant reduction in glucose levels in diabetic models .
- In Vivo Studies : Another study reported that certain derivatives led to a substantial decrease in blood glucose levels in animal models when administered at doses of 10 mg/kg and 20 mg/kg .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- The presence of the benzodioxin moiety enhances enzyme binding affinity.
- Substituents on the phenethylamine side chain significantly influence biological activity.
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 2.62 ± 0.16 | α-Glucosidase |
| Compound B | 3.63 ± 0.36 | α-Glucosidase |
| Compound C | 10.11 ± 0.32 | α-Glucosidase |
| Acarbose | 37.38 ± 1.37 | α-Glucosidase |
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one exhibit various biological activities:
Enzyme Inhibition :
Studies have shown that compounds containing the benzodioxane moiety can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. This suggests potential applications in treating conditions like Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM) .
Anticancer Properties :
Some derivatives have been evaluated for their anticancer activity. They demonstrated cytotoxic effects against several cancer cell lines, indicating a potential role in cancer therapy .
Neuroprotective Effects :
The neuroprotective properties of these compounds have been investigated, particularly their ability to mitigate neuronal damage and improve cognitive function in animal models .
Medicinal Chemistry
The compound is utilized in the development of new drugs targeting neurodegenerative diseases and metabolic disorders. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Pharmacological Studies
Pharmacological evaluations are conducted to assess the efficacy and safety profiles of this compound and its derivatives. These studies often involve in vitro assays followed by in vivo experiments to establish therapeutic windows and toxicity levels.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how variations in chemical structure affect biological activity. This knowledge aids in optimizing lead compounds for better efficacy and reduced side effects.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural analogs, their biological activities, and research findings:
Key Structural and Functional Insights
Core Benzodioxin Motif: The benzodioxin ring contributes to metabolic stability and π-π interactions in receptor binding. Derivatives like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid leverage this core for anti-inflammatory effects . Substitutions on the benzodioxin (e.g., acetic acid, enaminone) dictate solubility and target specificity.
Dihydropyrazinone vs.
Phenylethylamino Group: This substituent could mimic endogenous ligands (e.g., neurotransmitters) or improve blood-brain barrier penetration, a feature absent in simpler analogs like the acetic acid derivative .
Environmental and Toxicity Considerations :
- Benzodioxin-thiadiazinamine derivatives (e.g., 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine) highlight the ecological risks of bioaccumulation, underscoring the need for toxicity studies on the target compound .
Q & A
How can computational methods be integrated into the synthesis optimization of this compound to reduce trial-and-error approaches?
Methodological Answer:
Integrate quantum chemical reaction path searches (e.g., density functional theory) to predict transition states and intermediates, narrowing viable synthetic routes. Pair this with high-throughput experimental screening under varied conditions (temperature, solvent, catalysts) guided by computational outputs. Implement feedback loops where experimental results refine computational models, as demonstrated in reaction design frameworks like ICReDD . Statistical design of experiments (DoE) can further optimize parameters, minimizing redundant trials by analyzing factor interactions (e.g., using Plackett-Burman or Box-Behnken designs) .
What advanced spectroscopic techniques resolve structural ambiguities in the benzodioxin and dihydropyrazinone moieties?
Methodological Answer:
Use 1H-13C HSQC/HMBC NMR to assign coupling patterns and confirm connectivity between the benzodioxin and pyrazinone rings. For stereochemical analysis, employ NOESY/ROESY to detect spatial proximities, particularly for the 2-phenylethylamino substituent. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular integrity, while IR spectroscopy identifies hydrogen-bonding interactions (e.g., NH stretches in dihydropyrazinone). Cross-validate with X-ray crystallography for absolute configuration, as seen in analogous heterocyclic systems .
How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
Conduct comparative assays under standardized protocols (e.g., OECD guidelines) to control variables like cell lines, solvent systems, and endpoint measurements. Perform dose-response curve normalization and statistical meta-analysis to identify outliers. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Reference methodologies from antimicrobial SAR studies, which systematically correlate substituent effects with activity .
What mechanistic strategies elucidate reactions involving benzodioxin and pyrazinone moieties during synthesis?
Methodological Answer:
Employ isotopic labeling (e.g., deuterium or 13C) to track bond formation/cleavage in key steps like cyclization or amination. Use DFT calculations to model transition states and identify rate-determining steps. In situ FTIR or Raman spectroscopy monitors intermediate formation in real time. For nucleophilic substitution at the pyrazinone ring, analyze solvent polarity effects via Kamlet-Taft parameters, as applied in similar heterocyclic syntheses .
How can statistical experimental design improve yield in multi-step syntheses?
Methodological Answer:
Apply response surface methodology (RSM) to optimize interdependent variables (e.g., reaction time, stoichiometry, temperature). For example, a Central Composite Design (CCD) can model non-linear relationships in cyclization steps. Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to prioritize adjustments. This approach reduced variability in analogous dihydropyridine syntheses by 40% .
What in silico approaches predict pharmacokinetic properties, and how are they validated?
Methodological Answer:
Use molecular dynamics (MD) simulations to assess membrane permeability (e.g., logP via COSMO-RS) and QSAR models for CYP450 metabolism predictions. Validate with in vitro assays:
- Caco-2 monolayers for absorption.
- Microsomal stability tests (human liver microsomes) for metabolic clearance.
- Plasma protein binding via equilibrium dialysis.
Cross-reference computational predictions with experimental data to refine models, as in fluorinated benzoxazine pharmacokinetic studies .
How can conflicting crystallographic data on dihydropyrazinone ring conformation be resolved?
Methodological Answer:
Perform X-ray diffraction at low temperature (100 K) to reduce thermal motion artifacts. Compare with DFT-optimized geometries (B3LYP/6-31G*) to assess energy minima. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing ring puckering. This dual experimental-computational approach resolved similar disputes in tetrahydroimidazopyridine derivatives .
What methodologies establish structure-activity relationships (SAR) for novel derivatives?
Methodological Answer:
Synthesize derivatives with systematic substitutions (e.g., halogenation at benzodioxin or alkylation of the 2-phenylethylamino group). Profile activities using standardized assays (e.g., IC50 in enzyme inhibition). Apply multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity. For antimicrobial analogs, this identified nitro groups as critical for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
